Methyl 2-(2-thienylthio)acetate

Description

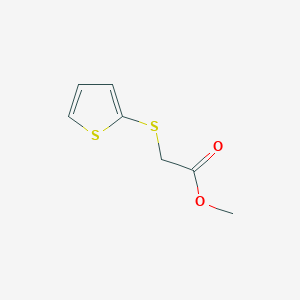

Methyl 2-(2-thienylthio)acetate is a sulfur-containing organic compound with the molecular formula C₇H₈O₂S₂ and a molecular weight of 188.26 g/mol. Its structure consists of a methyl ester backbone (CH₃COOCH₃) with a 2-thienylthio substituent (-S-C₄H₃S) attached to the methylene group. The thienylthio group comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via a sulfur atom at the 2-position.

Properties

CAS No. |

14278-22-9 |

|---|---|

Molecular Formula |

C7H8O2S2 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

methyl 2-thiophen-2-ylsulfanylacetate |

InChI |

InChI=1S/C7H8O2S2/c1-9-6(8)5-11-7-3-2-4-10-7/h2-4H,5H2,1H3 |

InChI Key |

BYGYMIVKNBTVDG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and chemical properties of Methyl 2-(2-thienylthio)acetate with structurally related esters:

Key Observations :

- Electronic Effects : The thienylthio group in the target compound introduces aromaticity and electron-withdrawing sulfur atoms , which may enhance stability in redox reactions compared to methylthio derivatives .

- Volatility : Methyl 2-thienylacetate’s low boiling point (50°C at 0.06 mmHg) suggests higher volatility than derivatives with larger substituents .

This compound

- Hypothesized Applications: Coordination Chemistry: The sulfur atoms in the thioether and thiophene groups could act as ligands for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions . Organic Synthesis: Potential use in Horner-Wadsworth-Emmons (HWE) reactions, analogous to sulfur-containing HWE reagents that enable stereoselective synthesis of α,β-unsaturated esters .

Methyl 2-thienylacetate

- Applications : Used as a laboratory chemical for synthesizing heterocyclic compounds. Its thienyl group may enhance π-π interactions in drug design.

- Reactivity : Less reactive in sulfur-based reactions due to the absence of a thioether bridge.

Methyl 2-(methylthio)acetate

- Applications : Employed in flavoring agents and agrochemicals due to its simple structure and moderate reactivity.

- Reactivity : The methylthio group participates in nucleophilic substitution reactions but lacks aromatic conjugation.

Methyl 2-(2-nitrobenzylthio)acetate

- Applications : Likely an intermediate in pharmaceuticals or explosives synthesis, leveraging the nitro group’s electron-withdrawing effects for stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.